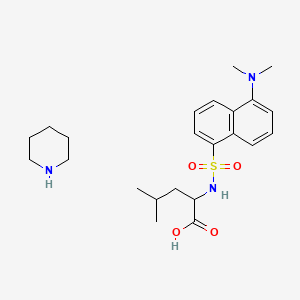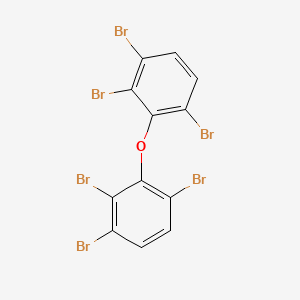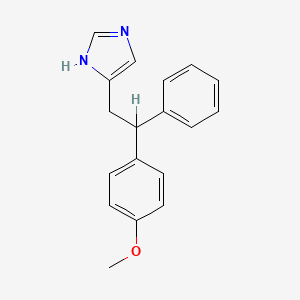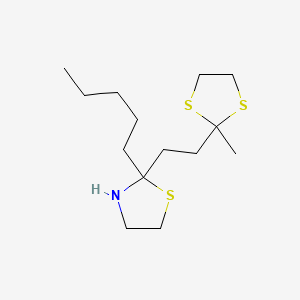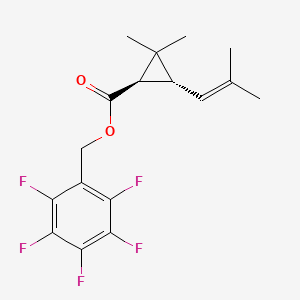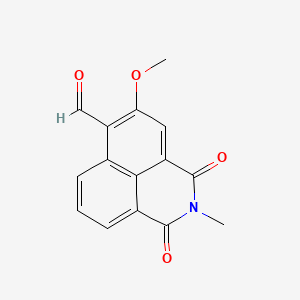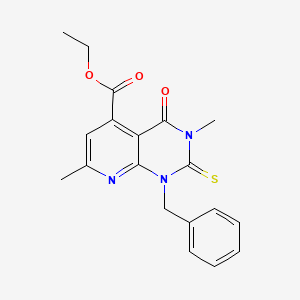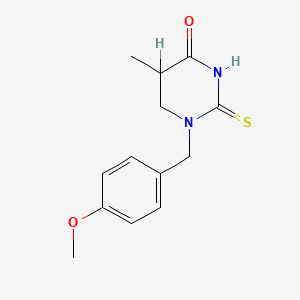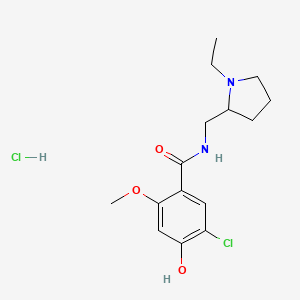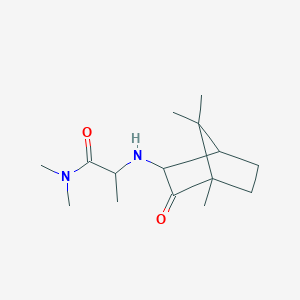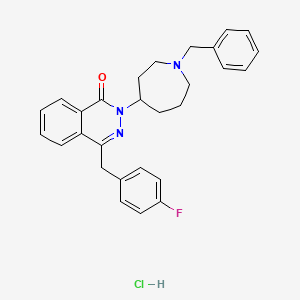
N,N'-Bis((3-fluorophenyl)(4-methylphenyl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis((3-fluorophenyl)(4-methylphenyl)methyl)urea is a synthetic organic compound characterized by the presence of fluorine and methyl groups attached to phenyl rings, which are further connected to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis((3-fluorophenyl)(4-methylphenyl)methyl)urea typically involves the reaction of 3-fluorobenzyl chloride and 4-methylbenzyl chloride with urea under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chloride groups are replaced by the urea moiety, forming the desired product.
Industrial Production Methods
Industrial production of N,N’-Bis((3-fluorophenyl)(4-methylphenyl)methyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis((3-fluorophenyl)(4-methylphenyl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
N,N’-Bis((3-fluorophenyl)(4-methylphenyl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N’-Bis((3-fluorophenyl)(4-methylphenyl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(3-methylphenyl)urea: Similar structure but lacks the fluorine substituents.
N,N’-Bis(4-methylphenyl)urea: Similar structure but lacks the fluorine substituents.
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Contains trifluoromethyl groups and a thiourea moiety.
Uniqueness
N,N’-Bis((3-fluorophenyl)(4-methylphenyl)methyl)urea is unique due to the presence of both fluorine and methyl groups, which can enhance its chemical stability and biological activity. The combination of these substituents can lead to improved properties compared to similar compounds, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
160807-90-9 |
|---|---|
Formule moléculaire |
C29H26F2N2O |
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
1,3-bis[(3-fluorophenyl)-(4-methylphenyl)methyl]urea |
InChI |
InChI=1S/C29H26F2N2O/c1-19-9-13-21(14-10-19)27(23-5-3-7-25(30)17-23)32-29(34)33-28(22-15-11-20(2)12-16-22)24-6-4-8-26(31)18-24/h3-18,27-28H,1-2H3,(H2,32,33,34) |
Clé InChI |
UWFPMNQOCHTGCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=CC(=CC=C2)F)NC(=O)NC(C3=CC=C(C=C3)C)C4=CC(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


